molecular formula C7H9BO4 B1321528 3-Hydroxy-4-methoxyphenylboronic acid CAS No. 622864-48-6

3-Hydroxy-4-methoxyphenylboronic acid

Cat. No.: B1321528
CAS No.: 622864-48-6
M. Wt: 167.96 g/mol
InChI Key: YOPHDOOHKDJUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxyphenylboronic acid is an organic compound with the molecular formula C7H9BO4. It is a boronic acid derivative characterized by the presence of a hydroxyl group at the third position and a methoxy group at the fourth position on the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Hydroxy-4-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:

Biological Activity

3-Hydroxy-4-methoxyphenylboronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11B O3 and features a hydroxyl group, a methoxy group, and a boronic acid functional group attached to a phenyl ring. The presence of these functional groups enables the compound to engage in various biochemical interactions, particularly with biological molecules such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophilic sites in biomolecules. This property allows them to act as enzyme inhibitors or modulators in several biochemical pathways. Some key mechanisms include:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with active site residues.
  • Anticancer Activity : Certain boronic acids have shown promise in targeting cancer cells by interfering with cellular signaling pathways and inducing apoptosis.
  • Antibacterial Properties : Boronic acids can inhibit the activity of beta-lactamases, enzymes produced by resistant bacteria, thereby restoring the efficacy of beta-lactam antibiotics .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of boronic acids. For instance, this compound has been investigated for its effects on various cancer cell lines. In one study, it was found to exhibit significant growth inhibition in breast cancer cell lines (MDA-MB-231) with an IC50 value indicating potent activity . The compound's mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antibacterial Effects

Research has indicated that boronic acids can effectively combat antibiotic-resistant bacteria. A study demonstrated that derivatives of boronic acids exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves binding to serine residues in beta-lactamases, which are responsible for antibiotic resistance.

Case Studies

  • Case Study on Anticancer Activity : A series of experiments were conducted using this compound on various breast cancer cell lines. The results showed that the compound significantly inhibited cell growth compared to control groups, suggesting its potential as a therapeutic agent for breast cancer treatment .
  • Case Study on Antibacterial Activity : In vitro testing revealed that this compound derivatives displayed effective inhibition against resistant bacterial strains. The study highlighted their potential application in developing new antibacterial therapies .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerMDA-MB-231 (breast cancer)5.0Inhibition of cell proliferation via signaling pathways
AntibacterialMethicillin-resistant Staphylococcus aureus0.004Inhibition of beta-lactamase activity

Properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHDOOHKDJUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621111
Record name (3-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622864-48-6
Record name (3-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-4-methoxyphenylboronic acid
Reactant of Route 6
3-Hydroxy-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.